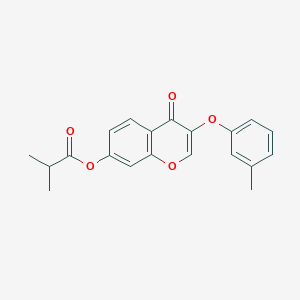
2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide, also known as BDMC, is a synthetic compound that is widely used in scientific research. It belongs to the class of benzamides and has been the focus of several studies due to its potential in treating various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel molecules including esters, hydrazides, and hydrazones of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized, showcasing the versatility of benzamide derivatives in chemical synthesis. These compounds were characterized using modern physico-chemical methods and exhibited antifungal activity against various organisms, highlighting their potential in developing new antimicrobial agents (Ienascu et al., 2018).
The structural characterization of benzamide derivatives through methods such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations has been conducted. Such studies not only elucidate the molecular structures of these compounds but also provide insights into their potential interactions and stability, laying the groundwork for further application-driven research (Saeed et al., 2020).
Biological Activities
Certain benzamide derivatives have been identified to induce apoptosis in cancer cell lines, demonstrating the potential of these compounds in therapeutic applications against cancer. This suggests that "2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide" could be explored for its anticancer properties (Imramovský et al., 2013).
Antipathogenic activities have also been observed in similar compounds, where their interactions with bacterial cells were explored. This area of research is critical for developing new antimicrobial agents, especially in tackling biofilm-forming bacteria and other pathogens resistant to conventional treatments (Limban et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-9-7-11(18)8-10(2)14(9)17-15(19)12-5-3-4-6-13(12)16/h3-8,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQRGZRRVSPJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2Br)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)
![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)


![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)
![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)
![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5570609.png)
![2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline](/img/structure/B5570615.png)
